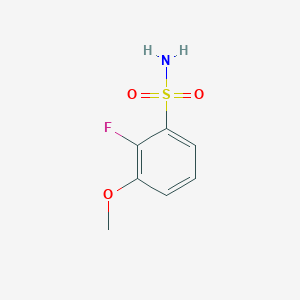

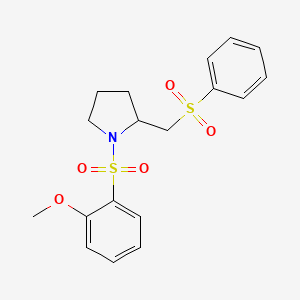

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazoles are often used in the synthesis of various pharmaceutical and biologically active compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms. The bromo and methyl groups in “(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride” suggest that it has additional complexity .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Bromopyrazole, the boiling point is 250-260 °C and the melting point is 93-96 °C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound plays a crucial role in the synthesis of heterocyclic compounds. A notable application is in the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, where methanesulfonyl chloride serves as the best solvent. This method involves multiple steps like deprotection, imination, key acid-promoted heterocyclization, and aromatization. The process also confirmed the formation of N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide as the intermediate (Tseng, Tsai, Li, & Wong, 2019).

Coupling and Cyclization Reactions

The compound is utilized in coupling reactions and cyclization to produce new derivatives. For example, coupling 3-alkyl-4-aryl-1H-pyrazole-5-diazonium chlorides with methylene-active methyl phenacyl sulfones led to new pyrazolo[5,1-c][1,2,4]triazine derivatives through cyclization of intermediate compounds. The reactivity of the methanesulfonyl group in these reactions towards nucleophiles has also been a subject of study (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016).

Catalytic Efficiency in Synthesis Processes

The compound's derivatives have been shown to have high catalytic activity. For instance, ionic liquids derived from 3,5-dimethyl-1H-pyrazole and consisting of chloride and trichlorostannate anions showed high catalytic efficiency in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions. The efficiency of these derivatives was notable in producing high yields of the desired products in a short reaction time, and they could be reused multiple times without significant loss in catalytic activity (Vafaee, Davoodnia, Nakhaei, Yadegarian, & Nejatianfar, 2021).

Safety and Hazards

Safety information for 4-Bromopyrazole, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFLYRYUQPEODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)

![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)